molecular formula C25H24N2O2 B5206228 N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide

N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide

Cat. No. B5206228
M. Wt: 384.5 g/mol
InChI Key: MKIPXKYAUHDUBE-UHFFFAOYSA-N
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Description

N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide, also known as PB-28, is a synthetic compound that belongs to the family of benzamide derivatives. PB-28 has been widely studied for its potential as an anticancer agent due to its ability to selectively bind to androgen receptors.

Mechanism of Action

N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide binds to the androgen receptor with high affinity and specificity. This binding inhibits the interaction between the androgen receptor and its co-activators, leading to the inhibition of androgen receptor-mediated gene transcription. This disruption of the androgen receptor signaling pathway ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide has been shown to induce apoptosis in cancer cells through the inhibition of androgen receptor-mediated gene transcription. This cell death pathway is selective for cancer cells, as normal cells do not express high levels of androgen receptors. N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide has several advantages as an anticancer agent. It is highly selective for cancer cells, which minimizes the risk of toxicity to normal cells. It has also been found to be effective against cancer cells that are resistant to other anticancer agents. However, N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, it has a short half-life in the body, which can limit its effectiveness.

Future Directions

There are several future directions for the study of N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide. One area of research is the development of more effective formulations of N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide that improve its solubility and bioavailability. Another area of research is the exploration of N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide as a potential treatment for other types of cancer, such as breast cancer and ovarian cancer. Finally, the development of N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide analogs with improved pharmacological properties could also be an area of future research.

Synthesis Methods

N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide can be synthesized through a multi-step process involving the reaction of 4-biphenylcarboxylic acid with thionyl chloride, followed by the reaction with piperidine-1-carbonyl chloride. The resulting intermediate is then reacted with 3-bromoaniline to yield N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide.

Scientific Research Applications

N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively bind to androgen receptors, which are overexpressed in many types of cancer, including prostate cancer. N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells by disrupting the androgen receptor signaling pathway.

properties

IUPAC Name

4-phenyl-N-[3-(piperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c28-24(21-14-12-20(13-15-21)19-8-3-1-4-9-19)26-23-11-7-10-22(18-23)25(29)27-16-5-2-6-17-27/h1,3-4,7-15,18H,2,5-6,16-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIPXKYAUHDUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(piperidin-1-ylcarbonyl)phenyl]biphenyl-4-carboxamide

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